

# commercial availability and suppliers of 4-Chloro-2-(trifluoromethoxy)aniline

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## Compound of Interest

Compound Name: 4-Chloro-2-(trifluoromethoxy)aniline

Cat. No.: B1587044

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<-3a--22\_c-3a\_--22\_s-3a\_--22\_i-3a\_-->## An In-Depth Technical Guide to **4-Chloro-2-(trifluoromethoxy)aniline** for Researchers and Drug Development Professionals

## Executive Summary

**4-Chloro-2-(trifluoromethoxy)aniline** is a highly functionalized aromatic amine that has garnered significant interest as a key building block in the synthesis of complex organic molecules. Its unique substitution pattern—featuring a chloro group, an amine, and a trifluoromethoxy group—imparts specific steric and electronic properties that are highly advantageous in medicinal chemistry and materials science. The trifluoromethoxy (-OCF<sub>3</sub>) group, in particular, is a valuable bioisostere for other functionalities, often enhancing metabolic stability, lipophilicity, and binding affinity of target molecules. This guide provides an in-depth overview of the compound's properties, commercial availability, quality control methodologies, and applications, designed to equip researchers and drug development professionals with the critical information needed for its effective procurement and utilization.

## Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its successful application in any research or development setting.

Property	Value	Source(s)
CAS Number	175205-77-3	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClF <sub>3</sub> NO	[1][2]
Molecular Weight	211.57 g/mol	[1][2]
Appearance	White to light yellow powder or lump	[1][3]
Melting Point	33 °C	[1]
Boiling Point	82 °C at 11-15 mmHg	[1]
Purity (Typical)	≥95-98% (GC)	[1][2][3]
MDL Number	MFCD00153102	[1][2]

The trifluoromethoxy group significantly influences the molecule's electronic character, acting as a strong electron-withdrawing group. This, combined with the chloro-substituent, modulates the reactivity of the aniline amine group, a critical consideration for subsequent synthetic transformations.

## Commercial Availability and Strategic Procurement

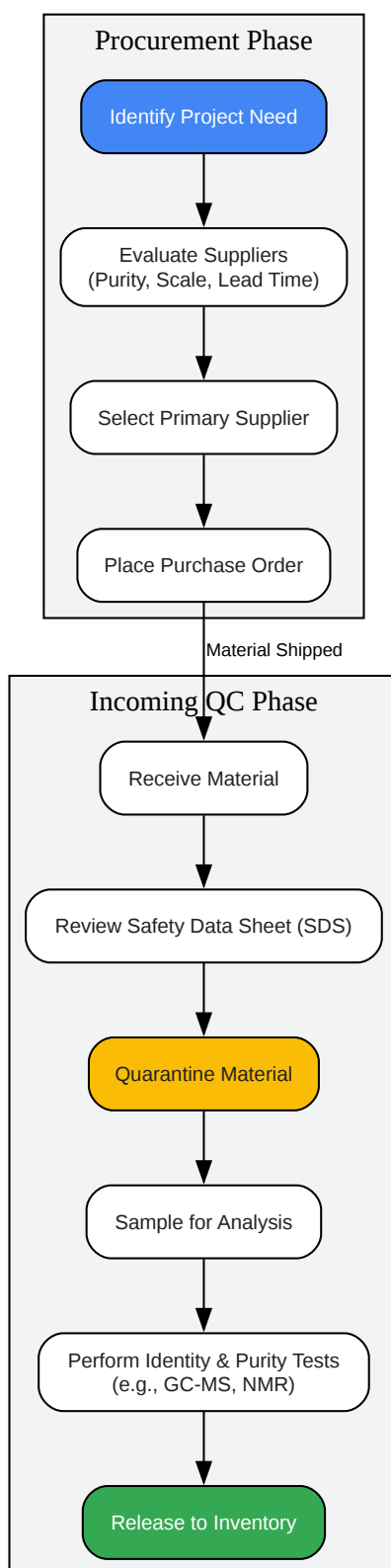
**4-Chloro-2-(trifluoromethoxy)aniline** is readily available from a variety of specialized chemical suppliers. Procurement for research and development purposes typically involves sourcing from vendors who can provide high-purity material with comprehensive analytical data.

Supplier	Product Number (Example)	Purity	Available Quantities
Chem-Impex	22441	≥98% (GC)	Inquire
Oakwood Chemical	004533	95%	250mg, 1g
Tokyo Chemical Industry (TCI)	C3374	>98.0% (GC)	1g, 5g

From a Field Perspective: When selecting a supplier, it is crucial to look beyond price. Key decision-making factors should include:

- Purity Confirmation: Always request a lot-specific Certificate of Analysis (CoA) to verify purity by a primary analytical method like Gas Chromatography (GC) or HPLC.
- Lead Times: Availability can fluctuate. For time-sensitive projects, confirming stock status ("In Stock USA" vs. "Inquire") is essential.[\[2\]](#)
- Scalability: For drug development programs, a supplier's ability to scale from gram to kilogram quantities is a critical long-term consideration.

The following diagram illustrates a best-practice workflow for the procurement and incoming quality control of this critical reagent.

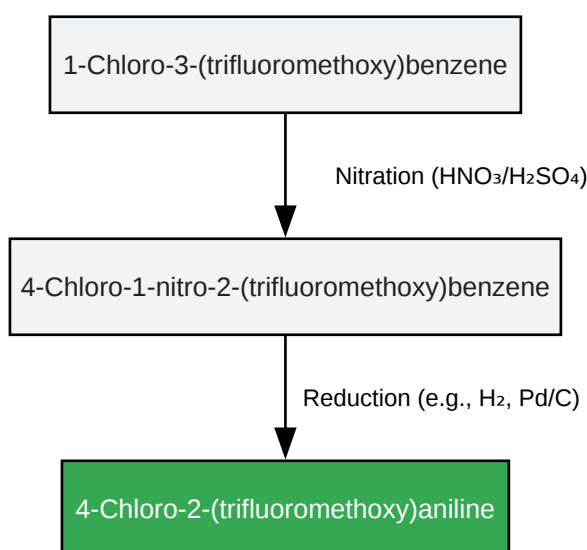


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Caption: Procurement and QC Workflow for Key Reagents.

## Synthesis and Manufacturing Considerations

While end-users will typically purchase this compound, understanding its synthesis provides insight into potential impurities. A common synthetic approach involves a multi-step sequence starting from a simpler substituted benzene. A plausible, generalized pathway is the nitration of a chlorotrifluoromethoxybenzene precursor, followed by the reduction of the nitro group to the aniline.



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Caption: Generalized Synthetic Pathway.

Causality in Synthesis: The choice of reducing agent in the final step is critical. Catalytic hydrogenation (e.g., H<sub>2</sub> over Pd/C) is often preferred for its cleanliness, minimizing inorganic byproducts that can be difficult to remove.<sup>[4]</sup> The regioselectivity of the initial nitration step is directed by the existing chloro and trifluoromethoxy groups. Any deviation in this step could lead to the formation of positional isomers, which are often the most challenging impurities to separate from the final product.

## Applications in Research and Drug Development

The true value of **4-Chloro-2-(trifluoromethoxy)aniline** lies in its application as a versatile intermediate. Its primary utility is in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.<sup>[1]</sup>

- **Pharmaceutical Development:** The compound serves as a crucial starting material for molecules with potential anti-inflammatory and analgesic properties.<sup>[1]</sup> The trifluoromethoxy group is particularly effective at blocking metabolic attack at the ortho-position, a common strategy in drug design to improve pharmacokinetic profiles. The aniline group provides a convenient handle for building out the rest of the molecule, often through amide bond formation or palladium-catalyzed cross-coupling reactions. The chlorine atom offers another site for modification or can be essential for binding to a biological target.<sup>[5]</sup>
- **Agrochemicals:** It is used as an intermediate in the synthesis of advanced herbicides and pesticides.<sup>[1]</sup> The trifluoromethoxy group can enhance the efficacy and environmental stability of the final product.
- **Materials Science:** The compound's unique electronic properties and stability make it a candidate for incorporation into specialty polymers and coatings, where enhanced thermal and chemical resistance are required.<sup>[1]</sup>

## Analytical Characterization and Quality Control

Ensuring the identity and purity of **4-Chloro-2-(trifluoromethoxy)aniline** is a non-negotiable step before its use in any synthesis. A multi-technique approach is recommended for a comprehensive assessment.

### Recommended QC Protocol:

- **Gas Chromatography (GC):** This is the primary method for assessing purity and is often cited by suppliers.<sup>[1][3]</sup> It is highly effective for separating volatile organic compounds and quantifying the main component relative to any residual solvents or volatile impurities. A typical GC method for related compounds uses a capillary column with a flame ionization detector (FID).<sup>[6]</sup>
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** <sup>1</sup>H and <sup>13</sup>C NMR are indispensable for confirming the chemical structure. The proton NMR should show a characteristic pattern for the aromatic protons, and the fluorine NMR (<sup>19</sup>F NMR) will confirm the presence and environment of the -OCF<sub>3</sub> group.
- **Mass Spectrometry (MS):** Coupled with GC (GC-MS), this technique confirms the molecular weight of the main peak, providing an unambiguous identity check.

## Exemplary GC Purity Analysis Workflow

A self-validating protocol for purity assessment ensures that the results are reliable and reproducible.

- **System Suitability:** Before sample analysis, inject a known standard to verify system performance (e.g., resolution, tailing factor, and reproducibility).
- **Sample Preparation:** Accurately prepare a solution of the test material in a suitable solvent (e.g., 50 mg/mL in dichloromethane or ethyl acetate).<sup>[6]</sup>
- **Injection and Analysis:** Inject the sample onto the GC system. A typical temperature program might start at 50°C and ramp up to 230°C to ensure the elution of all potential impurities.<sup>[6]</sup>
- **Data Processing:** Integrate all peaks in the chromatogram.
- **Purity Calculation:** Calculate the purity as the area of the main peak divided by the total area of all peaks (Area % method). This assumes all components have a similar response factor with an FID, which is a reasonable starting point for purity screening.

## Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount.

- **Hazards:** This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.<sup>[7][8]</sup> Always consult the latest Safety Data Sheet (SDS) before handling.
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.<sup>[8]</sup> All handling should be performed in a well-ventilated fume hood.
- **Storage:** Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.<sup>[1]</sup> Recommended storage is at room temperature.<sup>[1]</sup>
- **First Aid:**
  - **Eyes:** Rinse cautiously with water for several minutes.<sup>[8][9]</sup>

- Skin: Wash off immediately with plenty of soap and water.[8][9]
- Ingestion: Do NOT induce vomiting. Call a poison center or physician.[8][9]
- Inhalation: Remove to fresh air.[8][9]

By adhering to these guidelines, researchers can safely and effectively leverage the unique chemical properties of **4-Chloro-2-(trifluoromethoxy)aniline** to advance their projects in drug discovery and beyond.

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